1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Description
The compound 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one features a pyrrolidine ring substituted at the 3-position with a quinoxalin-2-yloxy group and at the 1-position with a thiophen-3-yl ethanone moiety. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties, while thiophene-containing compounds often exhibit enhanced electronic and binding properties due to their aromaticity .
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(9-13-6-8-24-12-13)21-7-5-14(11-21)23-17-10-19-15-3-1-2-4-16(15)20-17/h1-4,6,8,10,12,14H,5,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUWPRBSWORDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, while the thiophene group can be introduced via a cross-coupling reaction. The final step involves the formation of the pyrrolidine ring and its attachment to the quinoxaline and thiophene groups under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline and thiophene derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing quinoxaline and pyrrolidine structures exhibit various biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoxaline derivatives. For example, derivatives similar to 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one have shown significant activity against both bacterial and fungal strains . The presence of the thiophene group may enhance this activity due to its electron-rich characteristics.
2. Anticancer Potential
Quinoxaline derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest being explored .
3. Neuropharmacological Effects
There is emerging evidence suggesting that compounds like 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one may act on neuropharmacological pathways, potentially serving as anxiolytics or antidepressants. Studies have indicated that modifications in the quinoxaline structure can lead to enhanced activity at neurotransmitter receptors .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of various quinoxaline derivatives highlighted that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing minimum inhibitory concentrations (MICs) in the low micromolar range for selected derivatives .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives related to 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one displayed cytotoxic effects on human breast cancer cells (MCF7), with IC50 values suggesting potent anticancer properties. Mechanistic studies indicated that these compounds could induce apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiophene group can interact with proteins and enzymes, inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Quinoxaline vs. Benzo[b]thiophene Derivatives
- Target Compound: Combines a quinoxaline moiety linked via an oxygen atom to pyrrolidine and a thiophen-3-yl ethanone group.
- Analog (): (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)propen-1-one derivatives feature a benzo[b]thiophene core instead of quinoxaline, with methoxy and halogen substituents on the phenyl ring . Impact: Benzo[b]thiophene enhances π-π stacking interactions, while quinoxaline may improve hydrogen bonding due to its nitrogen-rich structure.
Pyrrolidine vs. Pyrrolidinone
- Analog (): 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one replaces the pyrrolidine ring with a pyrrolidinone (lactam) and includes a methyl group at the 1-position .
Physicochemical and Spectral Properties
Research Implications and Gaps
- Biological Activity: While the target compound’s activity is undocumented, its quinoxaline-thiophene hybrid structure aligns with antimicrobial and anticancer scaffolds (e.g., ). Further docking studies are needed to predict binding affinities .
- Synthetic Optimization : Green methods from could reduce environmental impact during scale-up .
- Contradictions : Halogenated analogs () show enhanced reactivity, but the target compound’s lack of halogens may necessitate alternative strategies for bioactivity .
Biological Activity
The compound 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a pyrrolidine and a thiophene group, which contributes to its pharmacological properties. The structural formula can be represented as follows:
Key Structural Components
- Quinoxaline : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Pyrrolidine : Often associated with neuroactive compounds.
- Thiophene : Contributes to the electronic properties of the compound.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives possess significant anticancer properties. The compound has shown potential through various mechanisms:
- Inhibition of Tumor Growth : Research indicates that derivatives similar to this compound can inhibit tumor cell proliferation by inducing apoptosis. For instance, quinoxaline derivatives have been shown to target specific pathways involved in cancer cell survival, including the inhibition of the PI3K/Akt/mTOR pathway .
- Mechanisms of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of specific enzymes essential for bacterial growth .
Inflammatory Response Modulation
Quinoxaline derivatives are also noted for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models .
Study 1: Anticancer Efficacy
A study focusing on quinoxaline derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific compound under discussion showed promising results in inhibiting breast cancer cell lines, suggesting its potential as a therapeutic agent .
Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Biological Activity Summary of Quinoxaline Derivatives
Table 2: Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
